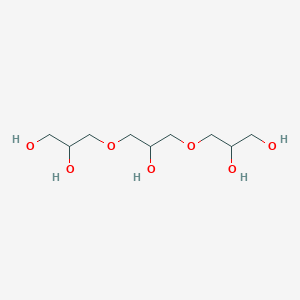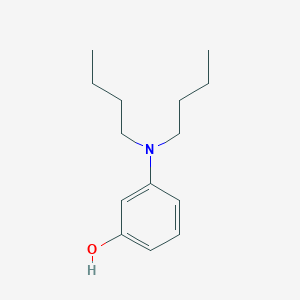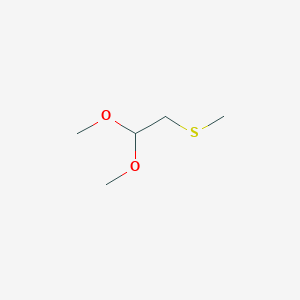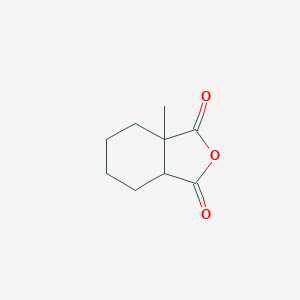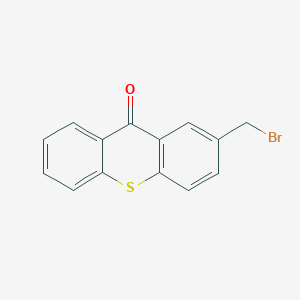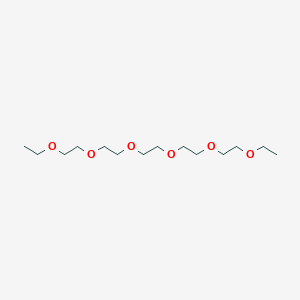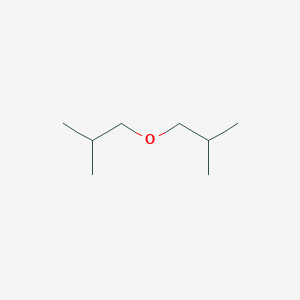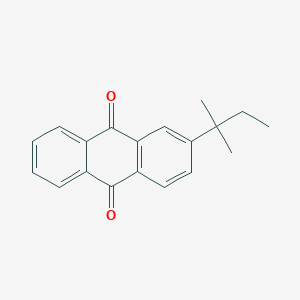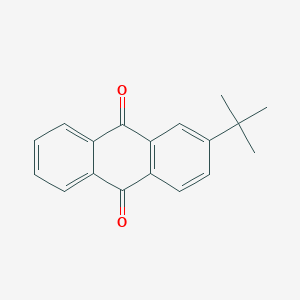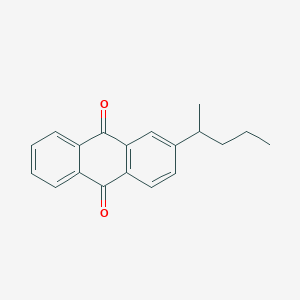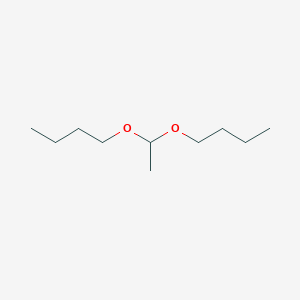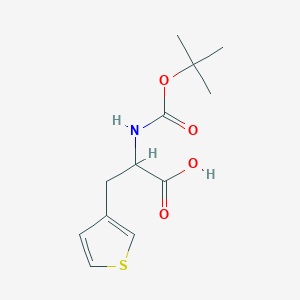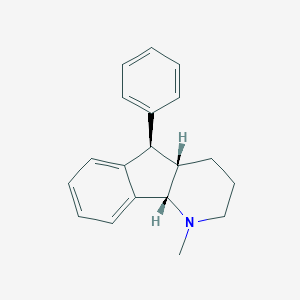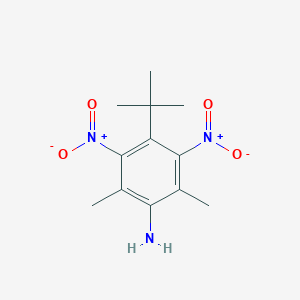
4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline (TDI) is a yellow crystalline powder that is used in various fields, including agriculture, industry, and scientific research. TDI is a nitroaniline compound that has been widely studied for its unique properties, including its ability to inhibit photosynthesis in plants and its potential use as a herbicide.
Scientific Research Applications
Environmental Impact and Biodegradation
4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline, a type of dinitroaniline herbicide, has been studied for its environmental persistence and biodegradation. A study by Ghatge et al. (2020) focused on a butralin-degrading soil bacterium, which could break down the herbicide into less harmful compounds. This research is significant for understanding the environmental impact of such chemicals and developing methods for their bioremediation (Ghatge et al., 2020).
Synthesis and Characterization of Complexes
In another application, Ababneh et al. (2021) explored the synthesis of Schiff bases derived from similar compounds. They studied the anticancerous and antiproliferative effects of copper, manganese, and zinc complexes with these ligands. This research contributes to the field of medicinal chemistry, particularly in the development of potential anticancer agents (Ababneh et al., 2021).
Steric Effects in Radical Reactions
The study of steric effects in the reactions of aryl radicals, including those with tert-butyl groups, was conducted by Combellas et al. (2009). This research is crucial for understanding the chemical behavior and reactivity of such compounds, particularly in surface interactions and electrografting processes (Combellas et al., 2009).
Development of Polyimides
Lu et al. (2014) synthesized poly(pyridine–imide)s with tert-butyl substituents, demonstrating the application in developing new polymeric materials. These materials showed good thermal stability and solubility, highlighting their potential in various industrial applications (Lu et al., 2014).
Base Synthesis and Organic Synthesis Applications
Balaban et al. (2004) conducted a study on the synthesis of a weak nucleophilic base, demonstrating its potential applications in organic syntheses. This research contributes to the field of organic chemistry, providing new methods and compounds for various chemical reactions (Balaban et al., 2004).
properties
CAS RN |
107342-55-2 |
|---|---|
Product Name |
4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline |
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)7(2)11(15(18)19)8(12(3,4)5)10(6)14(16)17/h13H2,1-5H3 |
InChI Key |
PWFQZSWKBRPKJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)N |
Other CAS RN |
107342-55-2 |
synonyms |
4-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-2,6-DINITROBENZENE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
